REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]([C:11]1[S:15][C:14]([N:16](C)[C:17](=O)OC(C)(C)C)=[N:13][C:12]=1[CH3:25])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O.C1(C)C=CC=CC=1>ClCCl>[CH2:1]([NH:8][C:9]([C:11]1[S:15][C:14]([NH:16][CH3:17])=[N:13][C:12]=1[CH3:25])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
tert-butyl 5-(benzylcarbamoyl)-4-methylthiazol-2-yl(methyl)carbamate
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)N(C(OC(C)(C)C)=O)C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |